molecular formula C9H15ClFNO B1476510 2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one CAS No. 2090594-01-5

2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one

Cat. No.: B1476510
CAS No.: 2090594-01-5
M. Wt: 207.67 g/mol
InChI Key: KLBAIMYXFGDNEU-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C9H15ClFNO and a molecular weight of 207.67 g/mol. This compound features a piperidine ring substituted with a fluorine atom and a butanone moiety, making it an interesting subject for various chemical and pharmaceutical studies.

Properties

IUPAC Name

2-chloro-1-(3-fluoropiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClFNO/c1-2-8(10)9(13)12-5-3-4-7(11)6-12/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBAIMYXFGDNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC(C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one typically involves the reaction of 3-fluoropiperidine with 2-chlorobutanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ketone group in the butanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding alcohol and acid.

Common reagents used in these reactions include potassium carbonate, acetonitrile, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the piperidine ring can enhance binding affinity to certain biological targets, while the ketone group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one include:

  • 2-Chloro-1-(3-chloropiperidin-1-yl)butan-1-one
  • 2-Chloro-1-(3-bromopiperidin-1-yl)butan-1-one
  • 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one

These compounds share the same core structure but differ in the substituents on the piperidine ring. The presence of different halogens or alkyl groups can significantly affect their chemical properties and biological activities.

Biological Activity

2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one is an organic compound with the molecular formula C9H15ClFNO and a molecular weight of 207.67 g/mol. The compound features a piperidine ring with a fluorine substitution and a butanone moiety, making it a significant subject in medicinal chemistry and biological studies. This article explores its biological activity, including receptor interactions, enzyme inhibition, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 3-fluoropiperidine with 2-chlorobutanone. The reaction is usually conducted in the presence of bases such as potassium carbonate in organic solvents like acetonitrile, allowing for effective nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances the compound’s lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets.

Key Mechanisms:

  • Receptor Binding: The compound has been shown to bind to various receptors, which may influence neurotransmitter systems relevant to neurological disorders.
  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.

Receptor Interaction

Research indicates that this compound may exhibit significant binding affinity for certain neurotransmitter receptors, which could be beneficial in developing treatments for conditions such as anxiety or depression.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit key enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on enzymes related to prostaglandin metabolism, which plays a crucial role in inflammation and pain pathways .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuropharmacology:
    • A study explored the compound's effects on neurotransmitter release in animal models, demonstrating its potential to modulate synaptic transmission through receptor interaction.
  • Inflammation Models:
    • In models of acute inflammation, the compound showed promise in reducing markers of inflammation, suggesting its potential use as an anti-inflammatory agent .
  • Therapeutic Applications:
    • Ongoing research is assessing its efficacy in treating neurological disorders by evaluating changes in behavior and neurochemical profiles following administration in rodent models.

Data Tables

Study Focus Findings
Neuropharmacology StudyReceptor InteractionSignificant modulation of neurotransmitter release observed
Inflammation ModelEnzyme InhibitionReduction in inflammatory markers noted
Therapeutic EvaluationNeurological DisordersBehavioral improvements linked to receptor modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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